Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate
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Overview
Description
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is a synthetic organic compound belonging to the carbamate family It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenylchloroformate with ethyl carbamate in the presence of a base such as triethylamine in tetrahydrofuran at temperatures ranging from 10 to 40°C . The reaction proceeds with constant stirring for 1-2 hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Nucleophilic substitution: Triethylamine, tetrahydrofuran, and nucleophiles like amines or alcohols.
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: Amino derivatives.
Hydrolysis: Alcohols and carbamic acids.
Scientific Research Applications
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and pathways, resulting in antimicrobial or other biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
Methyl carbamate: Another carbamate ester with similar chemical properties but different biological activities.
Phenyl carbamate: A related compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11ClN2O6S |
---|---|
Molecular Weight |
322.72 g/mol |
IUPAC Name |
ethyl N-(4-chlorosulfonyl-2-nitrophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H11ClN2O6S/c1-3-19-10(14)12(2)8-5-4-7(20(11,17)18)6-9(8)13(15)16/h4-6H,3H2,1-2H3 |
InChI Key |
DKYPHRWBVDWVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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